molecular formula C15H13IO5S B2997466 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate CAS No. 431999-59-6

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

Cat. No.: B2997466
CAS No.: 431999-59-6
M. Wt: 432.23
InChI Key: RNWZMXALTKEFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate typically involves multi-step organic reactionsThe benzenesulfonate group is then added through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. The specific methods can vary depending on the manufacturer and the desired application .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophiles, while the iodine atom can participate in halogen bonding. The benzenesulfonate group can enhance the solubility and reactivity of the compound in various solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is unique due to the combination of its functional groups, which provide a balance of reactivity and solubility. This makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWZMXALTKEFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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